molecular formula C11H14Cl2N2O2S B13470595 Ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate dihydrochloride

Ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate dihydrochloride

Cat. No.: B13470595
M. Wt: 309.2 g/mol
InChI Key: CRSFKQZWXUITJR-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate dihydrochloride is a chemical compound with a complex structure that includes a benzothiazole ring, an aminomethyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate dihydrochloride typically involves the reaction of 2-aminomethyl-1,3-benzothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the benzothiazole ring to a dihydrobenzothiazole.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrobenzothiazoles.

Scientific Research Applications

Ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)imidazole dihydrochloride
  • Ethyl 2-furoate
  • 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids

Uniqueness

Ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate dihydrochloride is unique due to its specific combination of functional groups and the benzothiazole ring. This structure provides a distinct set of chemical and biological properties that are not found in similar compounds. For example, the presence of the benzothiazole ring can enhance the compound’s stability and its ability to interact with biological targets.

Properties

Molecular Formula

C11H14Cl2N2O2S

Molecular Weight

309.2 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-1,3-benzothiazole-4-carboxylate;dihydrochloride

InChI

InChI=1S/C11H12N2O2S.2ClH/c1-2-15-11(14)7-4-3-5-8-10(7)13-9(6-12)16-8;;/h3-5H,2,6,12H2,1H3;2*1H

InChI Key

CRSFKQZWXUITJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)SC(=N2)CN.Cl.Cl

Origin of Product

United States

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